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Compound of Interest

Compound Name: 4'-Fluoroacetophenone

Cat. No.: B120862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4'-
Fluoroacetophenone (4-FAP), a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties
4'-Fluoroacetophenone is an aromatic ketone with the chemical formula C₈H₇FO. Its structure

consists of an acetophenone molecule substituted with a fluorine atom at the para position of

the phenyl ring.

Table 1: Physicochemical Properties of 4'-Fluoroacetophenone
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Property Value

IUPAC Name 1-(4-fluorophenyl)ethanone

CAS Number 403-42-9

Molecular Formula C₈H₇FO

Molecular Weight 138.14 g/mol [1]

Appearance Clear colorless to slightly yellow liquid

Melting Point 4 °C

Boiling Point 196 °C

Density 1.138 g/mL at 25 °C

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data of 4'-Fluoroacetophenone (500 MHz, CDCl₃)[2]

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

2.58 Singlet - -CH₃ (Methyl protons)

7.13 Triplet 8.8
Ar-H (Protons ortho to

Fluorine)

7.98 Quartet -
Ar-H (Protons meta to

Fluorine)

Table 3: ¹³C NMR Spectroscopic Data of 4'-Fluoroacetophenone (125 MHz, CDCl₃)[2]
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Chemical Shift (δ) [ppm] Assignment

26.5 -CH₃

115.6 (d, J = 21.8 Hz) C-H (Carbons ortho to Fluorine)

131.0 (d, J = 9.3 Hz) C-H (Carbons meta to Fluorine)

133.6 (d, J = 3.0 Hz) C-F (Carbon attached to Fluorine)

165.8 (d, J = 255.5 Hz) C-C=O (Quaternary carbon)

196.4 C=O (Carbonyl carbon)

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands of 4'-Fluoroacetophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~2925 Weak Aliphatic C-H stretch

~1680 Strong C=O stretch (Aryl ketone)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1230 Strong C-F stretch

~840 Strong para-disubstituted C-H bend

Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragments of 4'-Fluoroacetophenone (Electron Ionization)
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m/z Relative Intensity Assignment

138 Moderate [M]⁺ (Molecular ion)

123 High [M - CH₃]⁺

95 High [C₆H₄F]⁺

75 Moderate [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4'-Fluoroacetophenone was prepared by dissolving

approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz

spectrometer.[2]

¹H NMR Acquisition:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Acquisition:

Pulse Sequence: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was processed using

MestReNova software. A Fourier transform was applied, followed by phase correction and

baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃

(δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 4'-Fluoroacetophenone was prepared between two

potassium bromide (KBr) plates.[3]

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.

[4]

Acquisition:

Technique: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: A background spectrum of the empty KBr plates was recorded and

subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Preparation: The liquid sample of 4'-Fluoroacetophenone was introduced directly into

the ion source via a heated probe.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an

electron ionization (EI) source.
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Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1 scan/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions. The relative intensities of the peaks were calculated with respect to

the base peak.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 4'-
Fluoroacetophenone.
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Caption: Workflow for Spectroscopic Analysis of 4'-Fluoroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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